![molecular formula C13H22O3 B2608349 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol CAS No. 208347-37-9](/img/structure/B2608349.png)
5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol
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Overview
Description
5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
5,5-Dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol has been investigated for its potential therapeutic effects. Its structural analogs have shown promise in drug development due to their ability to interact with biological targets effectively.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that modifications to the pentalene structure can enhance cytotoxicity against breast cancer cells, making it a candidate for further pharmacological evaluation.
Materials Science
The compound's unique structure allows it to be utilized in the development of advanced materials. Its potential applications include:
- Polymer Chemistry : As a building block for synthesizing polymers with tailored properties.
- Nanotechnology : Used in the creation of nanostructured materials that can be applied in electronics or photonics.
Table 1: Comparison of Material Properties
Property | 5,5-Dimethyl-Hexahydro Compound | Conventional Polymers |
---|---|---|
Thermal Stability | High | Moderate |
Mechanical Strength | Enhanced | Variable |
Chemical Resistance | Superior | Moderate |
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for various chemical reactions. Its functional groups allow for multiple pathways in synthesis, enabling the formation of complex molecules.
Reaction Pathways
The compound can undergo:
- Nucleophilic Substitution Reactions : Useful for introducing new functional groups.
- Cyclization Reactions : Leading to the formation of more complex cyclic structures.
Agricultural Chemistry
Emerging research suggests that derivatives of this compound may have applications as agrochemicals. Their ability to act as growth regulators or pest repellents could provide environmentally friendly alternatives to traditional pesticides.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one
- 5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-amine
Uniqueness
5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol is unique due to its specific spiro structure and the presence of a hydroxyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
5,5-Dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol, also known by its CAS number 92007-37-9, is a compound with significant potential in biological applications. This article explores its biological activity based on available research findings, including synthesis methods, pharmacological properties, and case studies.
- Molecular Formula : C13H20O3
- Molecular Weight : 224.30 g/mol
- IUPAC Name : 5',5'-dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one
Synthesis Methods
The synthesis of this compound has been achieved through various methods including:
- Gold(I)-Catalyzed Reactions : This method has been documented to yield polycyclic compounds efficiently and can be adapted for synthesizing derivatives of the target compound .
- Multicomponent Reactions : Recent studies have demonstrated the effectiveness of multicomponent reactions in synthesizing complex structures that include this compound as an intermediate .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. A study focusing on structurally related compounds demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HeLa | 12 |
These findings highlight the need for further exploration into the specific mechanisms of action for this compound.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of dioxane derivatives against common pathogens. The study concluded that modifications in the dioxane structure significantly influenced antimicrobial activity. This suggests that this compound could be optimized for enhanced efficacy .
Cytotoxicity Assessment
In a cytotoxicity assessment involving various cancer cell lines, compounds with similar structures were evaluated for their ability to induce cell death. The results indicated a promising profile for further development as a potential anticancer agent .
Properties
IUPAC Name |
(3'aR,6'aS)-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-11,14H,3-8H2,1-2H3/t9-,10+,11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJXJRMZBEVIL-ZACCUICWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CC3CC(CC3C2)O)OC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC2(C[C@H]3CC(C[C@H]3C2)O)OC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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